molecular formula C23H21N5O2S B328650 N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea

Cat. No.: B328650
M. Wt: 431.5 g/mol
InChI Key: UHOGIPCLCLAUDS-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea is a complex organic compound with the molecular formula C23H21N5O2S and a molecular weight of 431.5 g/mol. This compound is known for its unique structure, which includes a benzotriazole ring, an ethylphenyl group, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.

    Thiocarbamoylation: The benzotriazole intermediate is then reacted with thiophosgene to introduce the thiocarbamoyl group.

    Coupling with Phenoxyacetic Acid: The final step involves coupling the thiocarbamoylated benzotriazole with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetamide moiety can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, which can lead to the inhibition of metal-dependent enzymes. Additionally, the compound’s thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of protein function .

Comparison with Similar Compounds

N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea can be compared with other similar compounds, such as:

    N-{[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide: This compound has a similar structure but includes a nitro group instead of a phenoxyacetamide moiety.

    N-{[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-furamide: This compound features a benzoxazole ring instead of a benzotriazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[[2-(4-ethylphenyl)benzotriazol-5-yl]carbamothioyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H21N5O2S/c1-2-16-8-11-18(12-9-16)28-26-20-13-10-17(14-21(20)27-28)24-23(31)25-22(29)15-30-19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H2,24,25,29,31)

InChI Key

UHOGIPCLCLAUDS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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